(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets, such as enzymes involved in infectious diseases
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes . The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar compounds have been found to affect various pathways, such as those involved in infectious diseases
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, such as high solubility and bioavailability
Result of Action
Similar compounds have been found to have various effects, such as inhibiting the growth of infectious organisms
Action Environment
Similar compounds have been found to be affected by various environmental factors, such as ph and temperature
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-11-13(20-21(12)2)17(24)22-7-9-23(10-8-22)18-19-16-14(25-3)5-4-6-15(16)26-18/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOQXRVVBGWXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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